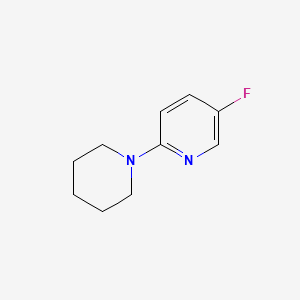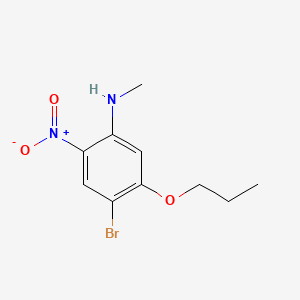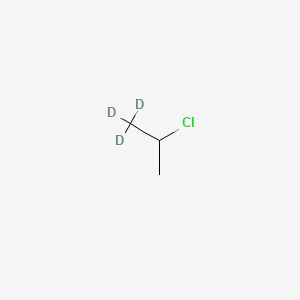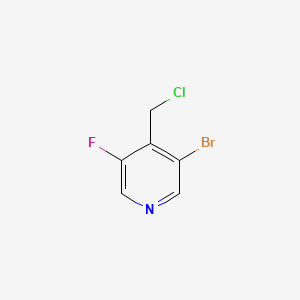
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C11H15BrN2O3S and a molecular weight of 335 This compound features a bromopyridine moiety attached to a piperidine ring, which is further connected to a methanol group
Méthodes De Préparation
The synthesis of (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol typically involves multiple steps, starting with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The resulting compound is then reacted with piperidine to form the piperidinyl derivative. Finally, the methanol group is introduced through a reduction or substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Analyse Des Réactions Chimiques
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition: The sulfonyl group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromopyridine moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-yl)methanol include:
(1-(5-Chloropyridin-3-ylsulfonyl)piperidin-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanol: Similar structure but with a fluorine atom instead of bromine.
(1-(5-Methylpyridin-3-ylsulfonyl)piperidin-4-yl)methanol: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
[1-(5-bromopyridin-3-yl)sulfonylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c12-10-5-11(7-13-6-10)18(16,17)14-3-1-9(8-15)2-4-14/h5-7,9,15H,1-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFTSPKGZODQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
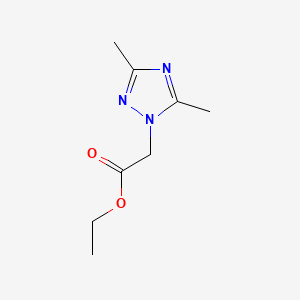
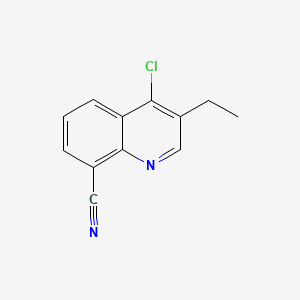
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
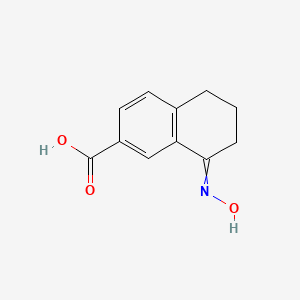
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/new.no-structure.jpg)
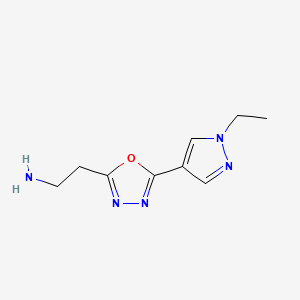
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)
